molecular formula C12H10N4O3 B128021 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid CAS No. 145548-82-9

4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid

Cat. No. B128021
M. Wt: 258.23 g/mol
InChI Key: ZLSMOIFEDNNGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, also known as ETDQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is not fully understood, but studies have shown that it works by inhibiting various cellular pathways that are involved in cancer growth and proliferation. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to inhibit the expression of various oncogenes, as well as the activity of various enzymes that are involved in cancer cell growth.

Biochemical And Physiological Effects

4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can induce apoptosis in cancer cells by activating various apoptotic pathways. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to inhibit angiogenesis by inhibiting the expression of various angiogenic factors. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have antimicrobial effects, with promising results against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its potential as an anticancer and antimicrobial agent. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one of the main limitations of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. Another area of research is the development of more effective delivery methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, as well as its potential applications in various fields.

Synthesis Methods

4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with maleic acid to yield 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid.

Scientific Research Applications

4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.

properties

CAS RN

145548-82-9

Product Name

4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

9-ethyl-6-oxo-2H-triazolo[4,5-h]quinoline-7-carboxylic acid

InChI

InChI=1S/C12H10N4O3/c1-2-16-5-7(12(18)19)11(17)6-3-4-8-9(10(6)16)14-15-13-8/h3-5H,2H2,1H3,(H,18,19)(H,13,14,15)

InChI Key

ZLSMOIFEDNNGSC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O

synonyms

4-ethyl-4,7-dihydro-1(2)-R-1(2)H-triazolo(4,5-h)quinolin-7-one-6-carboxylic acid
4-ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid
EDTQCA

Origin of Product

United States

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